Cas no 2228233-55-2 (2-(4-amino-2-methylbutan-2-yl)-4-methylphenol)

2-(4-amino-2-methylbutan-2-yl)-4-methylphenol structure
2228233-55-2 structure
Product Name:2-(4-amino-2-methylbutan-2-yl)-4-methylphenol
CAS No:2228233-55-2
MF:C12H19NO
MW:193.285363435745
CID:6162590
PubChem ID:165666936
Update Time:2025-07-18

2-(4-amino-2-methylbutan-2-yl)-4-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-amino-2-methylbutan-2-yl)-4-methylphenol
    • EN300-1764898
    • 2228233-55-2
    • Inchi: 1S/C12H19NO/c1-9-4-5-11(14)10(8-9)12(2,3)6-7-13/h4-5,8,14H,6-7,13H2,1-3H3
    • InChI Key: LERZTEMRJNXIKU-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C)C=C1C(C)(C)CCN

Computed Properties

  • Exact Mass: 193.146664230g/mol
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.2Ų

2-(4-amino-2-methylbutan-2-yl)-4-methylphenol Pricemore >>

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Additional information on 2-(4-amino-2-methylbutan-2-yl)-4-methylphenol

Comprehensive Analysis of 2-(4-amino-2-methylbutan-2-yl)-4-methylphenol (CAS No. 2228233-55-2): Properties, Applications, and Industry Insights

2-(4-amino-2-methylbutan-2-yl)-4-methylphenol (CAS No. 2228233-55-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This phenol derivative, characterized by an amino-functionalized branched alkyl chain and a methyl-substituted aromatic ring, exhibits properties that make it valuable for drug discovery and material science applications. The compound's molecular formula C12H19NO and molecular weight 193.29 g/mol position it as a mid-sized molecule with optimal bioavailability characteristics.

Recent studies highlight the compound's potential as a building block for kinase inhibitors, particularly in oncology research where modified phenols are investigated for targeted therapies. Its dual functionality (phenolic OH and primary amine groups) enables diverse conjugation possibilities, making it attractive for proteolysis-targeting chimera (PROTAC) development – one of the most searched topics in current drug discovery forums. The tertiary carbon center in its structure contributes to stereochemical complexity, a feature increasingly demanded in chiral drug synthesis.

From a synthetic chemistry perspective, 2228233-55-2 demonstrates interesting reactivity patterns. The electron-rich aromatic system allows for electrophilic substitutions, while the aliphatic amine group participates in condensation reactions. These properties have led to its exploration in:
- Antioxidant formulations (addressing oxidative stress concerns in nutraceuticals)
- Polymer modifiers (enhancing material durability in sustainable packaging solutions)
- Bioimaging probes (responding to the growing demand for diagnostic tools)

Quality control parameters for 2-(4-amino-2-methylbutan-2-yl)-4-methylphenol typically include:
- HPLC purity ≥98% (pharmaceutical grade)
- Water content <0.5% (by Karl Fischer titration)
- Residual solvent levels meeting ICH guidelines
Storage recommendations emphasize protection from light and moisture, with optimal conditions at 2-8°C under inert atmosphere for long-term stability.

The compound's structure-activity relationship (SAR) has become a focus area in computational chemistry, with researchers using molecular docking simulations (a frequently searched technique in AI-assisted drug design) to predict its interactions with biological targets. Its logP value ~2.1 suggests favorable membrane permeability, while the pKa values of its functional groups (phenolic ~10, amine ~9) influence its behavior under physiological conditions.

Industrial-scale production of CAS 2228233-55-2 employs green chemistry principles, addressing environmental concerns in chemical manufacturing. Process optimization focuses on:
- Catalyst efficiency improvement
- Waste stream minimization
- Energy-efficient purification methods
These sustainable approaches align with the pharmaceutical industry's commitment to green chemistry and carbon footprint reduction – topics generating significant online searches among professionals.

Analytical characterization of 2-(4-amino-2-methylbutan-2-yl)-4-methylphenol utilizes advanced techniques:
- LC-MS/MS for structural confirmation
- NMR spectroscopy (1H, 13C, 2D experiments)
- X-ray crystallography for solid-state analysis
These methods ensure batch-to-batch consistency, particularly important for GMP manufacturing applications.

Emerging research directions for this compound include its potential in:
- Antimicrobial coatings (responding to infection control needs)
- Neuroprotective agents (addressing neurodegenerative disease research)
- Advanced material composites (for electronics applications)
The scientific community continues to explore its structure-property relationships through both experimental and computational approaches.

Regulatory status of 2228233-55-2 varies by jurisdiction, with most regions classifying it as a research chemical rather than a regulated substance. Proper handling requires standard laboratory precautions including PPE usage and engineering controls, with material safety data sheets (MSDS) providing detailed guidance. The compound's ecotoxicological profile is currently under evaluation as part of broader environmental impact assessments in chemical development.

Market availability of 2-(4-amino-2-methylbutan-2-yl)-4-methylphenol has expanded in recent years, with suppliers offering quantities ranging from milligram-scale for research to kilogram quantities for process development. Pricing reflects the compound's synthetic complexity and purification requirements, with costs typically higher than simpler phenol derivatives. The growing demand for custom synthesis services (a trending search term among pharmaceutical professionals) has increased accessibility to this specialized building block.

Future prospects for CAS 2228233-55-2 appear promising, particularly in:
- Precision medicine applications
- Smart material development
- Catalyst design
Ongoing structure optimization studies aim to enhance its bioavailability and target specificity while maintaining favorable safety profiles – key considerations in modern drug development pipelines.

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